3-(3,4-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique structure, which includes two oxadiazole rings and multiple methoxy groups. These structural features confer specific chemical properties that make it valuable in medicinal chemistry, materials science, and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 1,3,4-Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions, where methoxy-substituted phenyl halides react with nucleophiles.
Final Assembly: The final step involves coupling the two oxadiazole rings through a methylene bridge, often using reagents like formaldehyde or other methylene donors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols or quinones.
Reduction: The oxadiazole rings can be reduced under specific conditions to form amines or other reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation Products: Phenols, quinones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit activity against certain diseases due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxy groups and oxadiazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the additional oxadiazole ring and methylene bridge.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole: Contains only one oxadiazole ring and a single methoxyphenyl group.
Uniqueness
The uniqueness of 3-(3,4-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole lies in its dual oxadiazole rings and multiple methoxy groups, which provide a versatile platform for chemical modifications and interactions. This makes it particularly valuable in applications requiring specific structural features and reactivity profiles.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-25-14-7-4-12(5-8-14)20-23-22-18(28-20)11-17-21-19(24-29-17)13-6-9-15(26-2)16(10-13)27-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVJTHHTEILCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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